molecular formula C14H13NO4S B6314293 3-(3-Methylsulfonylaminophenyl)benzoic acid CAS No. 916059-50-2

3-(3-Methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6314293
CAS No.: 916059-50-2
M. Wt: 291.32 g/mol
InChI Key: XSBPPYWMFDOEOC-UHFFFAOYSA-N
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Description

3-(3-Methylsulfonylaminophenyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is known for its unique chemical structure, which includes a benzoic acid moiety substituted with a methylsulfonylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylsulfonylaminophenyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylsulfonylaminophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylsulfonylaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a methylsulfonylamino group makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-20(18,19)15-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBPPYWMFDOEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475011
Record name AGN-PC-00J2SR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916059-50-2
Record name AGN-PC-00J2SR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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